(E)-3-(furan-2-yl)-N-(2-hydroxy-2-(thiophen-2-yl)propyl)acrylamide
Description
(E)-3-(furan-2-yl)-N-(2-hydroxy-2-(thiophen-2-yl)propyl)acrylamide is an organic compound that features both furan and thiophene rings. These heterocyclic structures are known for their stability and reactivity, making the compound of interest in various fields of research, including medicinal chemistry and materials science.
Properties
IUPAC Name |
(E)-3-(furan-2-yl)-N-(2-hydroxy-2-thiophen-2-ylpropyl)prop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3S/c1-14(17,12-5-3-9-19-12)10-15-13(16)7-6-11-4-2-8-18-11/h2-9,17H,10H2,1H3,(H,15,16)/b7-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAXOKJORFDSPTF-VOTSOKGWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C=CC1=CC=CO1)(C2=CC=CS2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(CNC(=O)/C=C/C1=CC=CO1)(C2=CC=CS2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(furan-2-yl)-N-(2-hydroxy-2-(thiophen-2-yl)propyl)acrylamide typically involves the following steps:
Formation of the acrylamide backbone: This can be achieved through the reaction of acryloyl chloride with an appropriate amine.
Introduction of the furan ring: The furan ring can be introduced via a coupling reaction with a furan-containing reagent.
Addition of the thiophene ring: The thiophene ring is incorporated through a similar coupling reaction, often using a thiophene-containing reagent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(furan-2-yl)-N-(2-hydroxy-2-(thiophen-2-yl)propyl)acrylamide can undergo various chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized under specific conditions, leading to the formation of corresponding oxides.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Substitution: The compound can participate in substitution reactions, where functional groups on the furan or thiophene rings are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, alkylating agents, or acylating agents are often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan-2,5-dione or thiophene-2,5-dione derivatives, while reduction could produce various alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
1.1 Drug Development
The compound is being explored as a lead candidate in drug development, particularly for its potential to target specific enzymes or receptors involved in various diseases. Its unique structural features allow it to interact favorably with biological macromolecules, leading to potential therapeutic effects.
Case Study: Anticancer Activity
Research has indicated that derivatives of compounds containing furan and thiophene moieties exhibit significant anticancer properties. For instance, studies have shown that similar compounds can inhibit the proliferation of cancer cells by inducing apoptosis through specific molecular pathways.
2.1 Antimicrobial Properties
The presence of furan and thiophene rings suggests potential antimicrobial activity against various pathogens. Studies have demonstrated that compounds with similar structures can effectively combat bacterial strains such as Escherichia coli and Staphylococcus aureus.
Case Study: Efficacy Against Bacterial Strains
A study conducted on a series of furan-thiophene derivatives revealed that they exhibited notable antibacterial activity, with minimum inhibitory concentrations (MICs) comparable to established antibiotics. This highlights the potential of (E)-3-(furan-2-yl)-N-(2-hydroxy-2-(thiophen-2-yl)propyl)acrylamide as a candidate for further antimicrobial research.
Materials Science
3.1 Development of Advanced Materials
Due to its unique electronic properties, the compound is being investigated for applications in materials science, particularly in the development of conductive polymers and organic semiconductors.
Case Study: Conductive Polymer Synthesis
Research has demonstrated that incorporating this compound into polymer matrices can enhance electrical conductivity while maintaining mechanical strength. This makes it a valuable component in the fabrication of flexible electronic devices.
Mechanism of Action
The mechanism by which (E)-3-(furan-2-yl)-N-(2-hydroxy-2-(thiophen-2-yl)propyl)acrylamide exerts its effects depends on its application. In medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, or covalent bonding. The pathways involved could include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
(E)-3-(furan-2-yl)-N-(2-hydroxy-2-(pyridin-2-yl)propyl)acrylamide: Similar structure but with a pyridine ring instead of a thiophene ring.
(E)-3-(furan-2-yl)-N-(2-hydroxy-2-(benzothiophen-2-yl)propyl)acrylamide: Contains a benzothiophene ring, adding additional aromaticity.
Uniqueness
(E)-3-(furan-2-yl)-N-(2-hydroxy-2-(thiophen-2-yl)propyl)acrylamide is unique due to the combination of furan and thiophene rings, which provide a balance of stability and reactivity. This makes it particularly valuable for applications requiring specific electronic or structural properties.
Biological Activity
(E)-3-(furan-2-yl)-N-(2-hydroxy-2-(thiophen-2-yl)propyl)acrylamide is a synthetic organic compound notable for its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological properties, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a furan ring and a thiophene substituent, which are significant for its biological interactions. The presence of functional groups such as hydroxyl and amide enhances its reactivity and interaction with biological targets. The molecular formula of the compound is , with a molecular weight of 291.4 g/mol .
Antimicrobial Activity
Research has indicated that compounds with similar structural features exhibit significant antimicrobial properties. For instance, derivatives containing furan and thiophene rings have shown effectiveness against various pathogens, including bacteria and fungi .
| Compound | MIC (µg/mL) | Activity |
|---|---|---|
| 7b | 0.22 | Highly active against Staphylococcus aureus |
| 10 | 0.25 | Active against Escherichia coli |
These findings suggest that this compound could also possess antimicrobial properties, warranting further investigation.
Anti-inflammatory and Anticancer Potential
Compounds similar to this compound have been explored for their anti-inflammatory and anticancer activities. For example, studies on related acrylamide derivatives have indicated modulation of inflammatory pathways and inhibition of cancer cell proliferation .
Case Studies
- Anxiolytic Activity : A study involving a related compound, 3-furan-2-yl-N-p-tolyl-acrylamide, demonstrated anxiolytic-like effects in animal models. This suggests potential for this compound in treating anxiety disorders .
- Antimicrobial Efficacy : A series of studies on thiophene-bearing compounds revealed significant antimicrobial activity, with some derivatives showing MIC values as low as 0.22 µg/mL against resistant strains . This could imply similar efficacy for the target compound.
Future Research Directions
Given the promising structural characteristics and preliminary findings from related compounds, future research should focus on:
- In Vitro Studies : Conducting detailed in vitro studies to assess the antimicrobial, anti-inflammatory, and anticancer activities of this compound.
- Mechanistic Studies : Investigating the specific molecular mechanisms through which this compound exerts its biological effects.
- In Vivo Evaluations : Assessing pharmacokinetics and therapeutic efficacy in animal models to establish safety profiles and potential clinical applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
